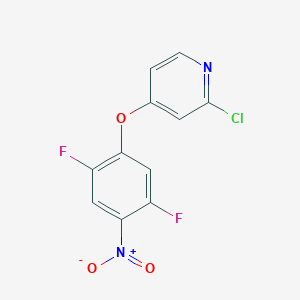

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

概要

説明

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was developed from 2,4,6-trichloropyrimidine through such reactions, with an optimized total yield of up to 44.6% . Another synthesis method for a similar compound achieved a high total yield of up to 85% . These methods could potentially be adapted for the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are often characterized using techniques such as single-crystal X-ray analysis, FTIR, Raman, and NMR spectroscopies . For example, complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol were characterized to reveal details about hydrogen bonding and molecular geometry . Such analyses are crucial for understanding the molecular structure of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.

Chemical Reactions Analysis

The chemical reactions involving related compounds often include hydrogen bonding and the formation of complexes with metals. For instance, novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes were synthesized and characterized, revealing information about their 3D supramolecular structures and intermolecular interactions . These findings can provide a basis for predicting the reactivity of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine in the presence of metals and other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass-transition temperatures, are determined through various characterization methods. For example, a series of novel aromatic polyimides containing both pyridine and fluorine exhibited excellent solubility in several solvents and good thermal stability, with glass-transition temperatures ranging from 206–227°C . These properties are important for practical applications and can be used to infer the properties of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine.

科学的研究の応用

Versatile Building Blocks in Synthesis

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and its derivatives serve as versatile building blocks for synthesizing various chemical compounds. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are employed in the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing the compound's utility in creating complex molecular structures (Figueroa‐Pérez et al., 2006).

Development of Novel Materials

The compound is instrumental in the development of novel materials, such as fluorescent polyimides. An example includes the synthesis of 4-[4-hydroxyphenyl]-2,6-bis[4-(2-aminophenoxy)phenyl]pyridine (p,o-HAPP), which leads to polyimides with remarkable solubility, thermal stability, and fluorescence properties (Huang et al., 2012).

Anticancer Drug Synthesis

A key application of this compound is in the synthesis of intermediates for small molecule anticancer drugs. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a derivative, is an important intermediate in this context. The synthesis process involves halogenation, coupling, and nucleophilic reactions, demonstrating the compound's critical role in pharmaceutical research (Zhang et al., 2019).

High-Performance Polymers

The synthesis of soluble polyimides, which are high-performance polymers containing both pyridine and fluorine, utilizes derivatives of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. These polyimides are characterized by excellent solubility, high thermal stability, and predominantly amorphous structures, underscoring the compound's relevance in advanced material science (Zhang et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWVQWJVRJRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)